Atrasentan

Catalog No.
S516467
CAS No.
195704-72-4
M.F
C29H38N2O6
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atrasentan

CAS Number

195704-72-4

Product Name

Atrasentan

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N

SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

solubility

Soluble in DMSO

Synonyms

(11C)ABT-627, 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid, A 127722, A 127722.5, A 147627, A-127722, A-127722.5, A-147627, A127722, A127722.5, A147627, ABT 627, ABT-627, ABT627, atrasentan, Atrasentan Hydrochloride, Xinlay

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

The exact mass of the compound Atrasentan is 510.273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720763. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pulmonary Arterial Hypertension (PAH)

While atrasentan is not currently a mainstay treatment for PAH, research continues to explore its use in combination with other therapies or for specific patient subgroups.

  • Source 1: Long-Term Effects of Atrasentan on Pulmonary Arterial Hypertension: Results from the ENABLE-1 and ENABLE-2 Studies:
  • Source 2: Efficacy and Safety of Atrasentan in Pulmonary Arterial Hypertension of BMPR2 Mutation Positive Patients: The PATENT Study:

Chronic Kidney Disease (CKD)

  • Source 3: Attenuation of Streptozotocin-Induced Diabetic Nephropathy by Endothelin Receptor Antagonism:

Other Potential Applications

Atrasentan's ability to affect blood vessel function has also led researchers to explore its potential use in other conditions, including:

  • Liver fibrosis: Early studies suggest atrasentan may help reduce scarring in the liver [4].
  • Heart failure: Some research indicates atrasentan might improve heart function in patients with heart failure [5].
  • Source 4: A multicenter, placebo-controlled, double-blind study of atrasentan for the treatment of nonalcoholic steatohepatitis (NASH) with fibrosis:
  • Source 5: Acute Hemodynamic and Neurohumoral Effects of Endothelin Receptor Antagonism with Atrasentan in Patients With Chronic Heart Failure

Atrasentan is an experimental drug primarily studied for its potential in treating various types of cancer, particularly non-small cell lung cancer, and diabetic kidney disease. It functions as a selective endothelin receptor antagonist, specifically targeting the endothelin A receptor subtype. This mechanism is crucial as it inhibits endothelin-induced cell proliferation, contrasting with other drugs in its class that exploit the vasoconstrictive properties of endothelin for conditions like pulmonary arterial hypertension .

Atrasentan works by blocking the endothelin A receptor, which plays a role in vasoconstriction (narrowing of blood vessels) and cell growth []. In the context of kidney disease, particularly IgAN, this receptor is overactive and contributes to protein leakage from the blood into the urine (proteinuria) and kidney damage []. By inhibiting the ETA receptor, Atrasentan aims to reduce proteinuria and potentially slow down the progression of kidney disease.

As with any investigational drug, the safety profile of Atrasentan is still under evaluation. Clinical trials have reported modest side effects associated with Atrasentan use []. However, a more comprehensive understanding of its safety profile awaits further clinical development.

That typically include the formation of key intermediates followed by selective modifications to achieve the final structure. While specific proprietary methods may not be publicly available, the general approach involves:

  • Formation of the Core Structure: This may involve cyclization reactions and coupling steps to create the foundational ring structures.
  • Functional Group Modifications: Introduction of carboxylic acid and amine functionalities to enhance receptor binding.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final compound.

The synthesis is complex due to the need for high selectivity towards the endothelin A receptor .

Atrasentan exhibits significant biological activity as an endothelin A receptor antagonist. Clinical studies have demonstrated its efficacy in reducing urinary albumin levels in patients with diabetic nephropathy, contributing to improved renal outcomes. For instance, in trials, atrasentan reduced urinary albumin-to-creatinine ratios significantly compared to placebo groups. Additionally, it has shown promise in lowering blood pressure and improving lipid profiles, although some patients experienced side effects related to fluid retention .

Atrasentan is primarily investigated for:

  • Cancer Treatment: Specifically targeting non-small cell lung cancer.
  • Diabetic Kidney Disease: Aiming to reduce proteinuria and improve renal function.
  • Potential Cardiovascular Benefits: Due to its effects on blood pressure and lipid profiles.

Its unique mechanism of action differentiates it from other therapeutic agents used in similar contexts .

Interaction studies have revealed that atrasentan can exhibit various drug interactions that may alter its efficacy or safety profile. For instance:

  • Methemoglobinemia Risk: The risk can be increased when combined with substances like benzyl alcohol or ambroxol.
  • Excretion Alterations: Co-administration with acetylcysteine or amprenavir can decrease the excretion of atrasentan, potentially leading to increased systemic exposure .

These interactions necessitate careful monitoring during clinical use.

Atrasentan belongs to a class of drugs known as endothelin receptor antagonists. Below is a comparison with similar compounds highlighting its uniqueness:

Compound NameSelectivityPrimary UseUnique Features
SitaxentanNon-selectivePulmonary arterial hypertensionBroader receptor activity
AmbrisentanEndothelin A/BPulmonary arterial hypertensionDual receptor antagonist
AvosentanEndothelin A/BDiabetic nephropathyBroader spectrum but associated with fluid retention issues
AtrasentanHighly selectiveCancer treatment, diabetic nephropathyHigh selectivity for endothelin A receptor (1800:1 ratio)

Atrasentan's high selectivity for the endothelin A receptor makes it particularly suited for targeting conditions where this pathway is implicated without affecting other receptors that could lead to adverse effects .

Synthetic Routes for Atrasentan Base Compound

Primary Synthetic Pathway

The synthesis of atrasentan follows a multi-step approach beginning with readily available starting materials. The key synthetic route involves the preparation of 5-((E)-2-nitroethenyl)-1,3-benzodioxole as a crucial intermediate [4]. This nitroalkene compound serves as the foundation for constructing the pyrrolidine ring system through a series of carefully orchestrated transformations [5] [6].

The initial step involves the condensation of 3,4-methylenedioxybenzaldehyde with nitromethane under specific conditions. In one documented procedure, 3,4-methylenedioxybenzaldehyde (15.55 kilograms) was treated sequentially with ammonium acetate (13.4 kilograms), acetic acid (45.2 kilograms), and nitromethane (18.4 kilograms) [4]. The reaction mixture was warmed to 70°C, stirred for 30 minutes, then heated to 80°C for 10 hours to ensure complete conversion [4].

Pyrrolidine Ring Construction

The formation of the pyrrolidine ring system represents a critical step in atrasentan synthesis. This process typically involves a Michael addition reaction followed by cyclization [5] [7]. The reaction utilizes the nitroalkene intermediate generated in the previous step and couples it with appropriate electrophilic partners to establish the required carbon-carbon bonds [5].

A key synthetic approach involves the use of potassium tert-amylate (50.8 kilograms) in toluene (15.2 kilograms) at 5°C, treated with 4-methoxyacetophenone (6.755 kilograms) and diethyl carbonate (6.4 kilograms) [4]. The reaction is maintained below 10°C during the addition process, then warmed to 60°C for 8 hours [4]. This methodology enables the controlled formation of the required carbon framework while maintaining the necessary stereochemical integrity [4].

Stereoselective Transformation Strategies

The control of stereochemistry during atrasentan synthesis requires the implementation of advanced stereoselective methodologies. Research has demonstrated the successful application of organocatalytic enantioselective conjugate addition reactions for constructing the required stereochemical framework [8]. One particularly effective approach involves the use of dihydroquinine-derived squaramide catalysts for the enantioselective addition of nitromethane to benzylidene-2-benzoyl acetate derivatives [8].

The asymmetric total synthesis utilizing this methodology has achieved moderate to high selectivities, with overall yields reaching 15.7% for the complete synthetic sequence [8]. This approach represents a significant advancement in the stereoselective construction of the complex pyrrolidine-3-carboxylic acid framework that defines atrasentan [8].

Diastereomeric Purity Optimization Strategies

Stereochemical Control Mechanisms

The optimization of diastereomeric purity in atrasentan synthesis relies on multiple complementary strategies. The compound contains three stereocenters with the absolute configuration of 2R,3R,4S, requiring precise control during the synthetic sequence [1] [3]. The maintenance of high diastereomeric purity typically exceeds 99% enantiomeric excess in optimized processes [1].

One effective approach for achieving high diastereomeric purity involves the use of chiral auxiliaries during key bond-forming reactions. The implementation of chiral stationary phases for chromatographic separation has proven particularly effective for isolating the desired diastereomer from reaction mixtures [4]. This methodology allows for the separation of compounds with substantial diastereomeric purity, defined as diastereomeric excess greater than 95%, preferably greater than 97%, and most preferably greater than 99% [4].

Resolution and Purification Techniques

The enhancement of diastereomeric purity often involves resolution procedures using chiral acids. One documented approach utilizes (S)-(+)-mandelic acid for the resolution of synthetic intermediates [4]. In this procedure, the intermediate compound was concentrated with acetonitrile (100 milliliters) addition to 50 milliliters, treated with (S)-(+)-mandelic acid (2.06 grams), and stirred until a solution formed [4]. The mixture was then stirred for 16 hours, cooled to 0°C, stirred for 5 hours, and filtered to obtain the resolved product [4].

The purity assessment of resolved products typically employs chiral high-performance liquid chromatography using specialized columns such as Chiralpak AS with 95:5:0.05 hexane/ethanol/diethylamine mobile phase [4]. This analytical methodology enables the precise determination of enantiomeric purity with retention times of 15.5 minutes for the (+)-enantiomer and 21.0 minutes for the (-)-enantiomer [4].

Advanced Purification Methodologies

The optimization of diastereomeric purity may involve multiple recrystallization cycles using carefully selected solvent systems. One effective approach involves the treatment of intermediate compounds with isopropyl acetate and 1,8-diazabicyclo[5.4.0]undec-7-ene at elevated temperatures (105°C) for 6 hours [4]. The reaction mixture is then cooled, treated with additional isopropyl acetate, water, and activated charcoal, followed by filtration and washing procedures [4].

Hydrochloride Salt Formation and Crystallization Protocols

Salt Formation Methodologies

The conversion of atrasentan base to its hydrochloride salt represents a critical step in the manufacturing process. Multiple crystalline forms of atrasentan hydrochloride have been identified, including Form I, Form II, and Form III polymorphs [4] [9]. Form II is recognized as the most thermodynamically stable crystalline form at 25°C and has been the primary focus for pharmaceutical development [10].

The formation of atrasentan hydrochloride typically involves the addition of hydrochloric acid to atrasentan base dissolved in an appropriate organic solvent. One documented procedure involves treating atrasentan base with concentrated hydrochloric acid in ethyl acetate at 0°C, followed by warming to room temperature and controlled crystallization [4]. The process requires careful monitoring of temperature and pH to ensure optimal crystal formation and purity [4].

Crystalline Form Characterization

Atrasentan Hydrochloride Crystalline Form 2 has been extensively characterized and represents the most thermodynamically stable form under standard conditions [4]. This crystalline form exhibits specific lattice parameters when measured at approximately 25°C with Mo-Kα radiation, displaying an orthorhombic crystal system and P212121 space group [4]. The lattice parameters are characterized by dimensions of 9.675 ± 0.003 Å, 22.908 ± 0.008 Å, and 25.757 ± 0.008 Å for the a, b, and c axes respectively [4].

The crystalline purity of atrasentan hydrochloride preparations typically achieves substantial levels, defined as at least about 95% crystalline purity, preferably about 97% crystalline purity, more preferably about 99% crystalline purity, and most preferably about 99.9% crystalline purity [4]. This high level of purity is essential for pharmaceutical applications and regulatory compliance [4].

Alternative Salt Forms

Research has identified alternative salt forms that offer potential advantages over the traditional hydrochloride salt. Atrasentan mandelate salts have been developed to address some limitations of the hydrochloride forms, particularly regarding crystal morphology and handling properties [10]. The mandelate salts exhibit improved crystal morphology with reduced aspect ratios and less needle-like characteristics compared to hydrochloride forms [10].

The preparation of atrasentan mandelate salts involves contacting atrasentan base with a solvent comprising mandelic acid [10]. The general method includes heating the mixture to substantially dissolve any solids present and stirring or agitating the mixture to facilitate salt formation [10]. The molar ratio of mandelic acid to atrasentan in the contacting step is generally greater than about 1:1, specifically at least about 2:1, 3:1, or 4:1 to ensure complete conversion [10].

Solvent Selection and Process Parameter Optimization

Primary Solvent Systems

The selection of appropriate solvents for atrasentan synthesis and purification requires consideration of multiple factors including solubility, reactivity, and environmental impact. Primary solvents employed in atrasentan processing include ethyl acetate, ethanol, acetonitrile, and tetrahydrofuran [4] [10] [11]. These solvents provide optimal dissolution characteristics for both the starting materials and intermediates while maintaining compatibility with the required reaction conditions [11].

Ethyl acetate serves as a particularly versatile solvent for multiple steps in the synthesis and purification process. One documented procedure involves treating Atrasentan Crystalline Form 2 in ethyl acetate with water at 0°C, stirring, then warming to room temperature and filtering to obtain the desired crystalline product [4]. The solvent system of ethyl acetate and water provides excellent control over crystallization kinetics and final crystal quality [4].

Anti-solvent Applications

Anti-solvent crystallization represents a powerful technique for controlling crystal formation and purity in atrasentan processing. Water, hexanes, and heptane serve as effective anti-solvents depending on the specific application [10] [4]. The controlled addition of anti-solvents enables precise control over supersaturation levels and nucleation rates, leading to improved crystal quality and yield [12].

One effective anti-solvent procedure involves the gradual addition of water to a methanol solution containing atrasentan and mandelic acid [10]. This approach induces controlled precipitation while maintaining the desired crystal morphology and purity specifications [10]. The technique has proven particularly effective for the preparation of mandelate salt forms with improved handling characteristics [10].

Solvent Ratio Optimization

The optimization of solvent ratios plays a crucial role in achieving optimal yields and product quality. Research has demonstrated that isopropyl alcohol to water ratios ranging from 0.1 to 0.9 weight/weight provide effective solubility control for atrasentan and its intermediates [12]. These ratio optimizations enable fine-tuning of crystallization conditions to achieve the desired particle size distribution and crystal morphology [12].

Solvent selection methodologies have evolved to incorporate sustainability considerations alongside technical performance requirements [13]. The Quick Sustainability Assessment via Experimental Solvent Selection (Q-SA√ESS) methodology provides a framework for evaluating the environmental impact of solvent choices during early process development [13]. This approach considers the complete life cycle of solvents including manufacture, use in batch processes, and end-of-life recycling [13].

Process Parameter Control

The optimization of process parameters requires careful control of temperature, reaction time, and mixing conditions throughout the synthesis and purification sequence. Reaction temperatures typically range from 20°C to 105°C depending on the specific transformation, while crystallization processes are generally conducted between 0°C and 65°C [4]. Temperature control protocols often involve controlled cooling rates, such as 0.25°C per minute, to ensure optimal crystal formation [12].

Reaction times vary significantly depending on the specific step, with synthesis reactions typically requiring 6 to 10 hours per step and crystallization processes extending from 1 to 16 hours [4]. These extended timeframes allow for complete conversion and optimal crystal development while maintaining the required quality specifications [4]. Overall yields for multi-step atrasentan synthesis typically range from 15% to 54%, reflecting the complexity of the synthetic sequence and the stringent purity requirements [8] [14].

The implementation of continuous processing methodologies represents an emerging area of development for atrasentan manufacturing [15]. Continuous processes offer potential advantages including improved control, reduced waste generation, and enhanced efficiency compared to traditional batch operations [15]. The development of effective continuous processing methods could provide significant competitive advantages for pharmaceutical manufacturers [15].

High-Performance Liquid Chromatography with Fluorescence Detection represents the most extensively validated approach for atrasentan purity assessment. The method utilizes a Phenomenex Spherisorb C8 column (250 × 4.6 mm, 5 μm) with a quaternary mobile phase system consisting of acetonitrile, isopropanol, methanol, and 0.05 M potassium phosphate buffer in a 25:15:5:55 ratio at pH 7.0 [1]. Fluorescence detection at excitation wavelength 278 nm and emission wavelength 322 nm provides exceptional sensitivity, achieving a limit of quantitation of 200 picograms per milliliter [1]. The method demonstrates excellent linearity over the range 0.2 to 1300 nanograms per milliliter with a correlation coefficient of 0.9986 [1]. Inter-day and intra-day precision values remain consistently below 10% relative standard deviation, while accuracy determinations show quality control samples ranging between 94 and 99% of theoretical concentrations [1].

Liquid Chromatography-Tandem Mass Spectrometry provides enhanced specificity through structural confirmation capabilities. The optimized method employs an Agilent Zorbax XDB C18 column (2.1 × 50 mm, 5 μm) with a mobile phase containing 5 mM ammonium formate buffer with 0.1% formic acid mixed with acetonitrile in a 70:30 volume ratio [2] [3]. Detection occurs through atmospheric pressure electrospray ionization in positive ion mode, monitoring the precursor to product ion transitions at mass-to-charge ratio 511.6 to 354.04 for atrasentan [2] [3]. The method achieves a retention time of 1.68 minutes for atrasentan with a total run time of 3 minutes [2]. Linearity extends from 1 to 1000 nanograms per milliliter with a correlation coefficient of 0.998 [2]. The overall percentage recovery reaches 96.24% for atrasentan, with coefficient of variation values for accuracy and precision consistently below 15% [2].

Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection serves as a robust alternative for routine purity assessment. Multiple column chemistries have been evaluated, with C8 stationary phases demonstrating superior resolution for critical impurity separations [1] [4]. The method employs gradient elution programs to optimize separation of atrasentan from process-related impurities and degradation products [1]. System suitability parameters include resolution requirements greater than 1.5 between critical peak pairs, theoretical plate counts exceeding 2000, and tailing factors below 2.0 [1].

Chiral High-Performance Liquid Chromatography addresses stereochemical purity requirements using Chiralpak AS columns with hexane/ethanol/diethylamine mobile phases in a 95:5:0.05 ratio [5]. The method operates at a flow rate of 1.0 milliliter per minute with ultraviolet detection [5]. This approach enables quantitative determination of enantiomeric excess and detection of potential racemization during manufacturing processes.

High-Throughput Analytical Systems utilize dual-column configurations with single mass spectrometer detection to increase sample processing capacity [4]. The parallel high-performance liquid chromatography separation system employs Zorbax SB-C18 columns (2.1 × 50 mm, 5 μm) with acetonitrile/0.05 M ammonium acetate mobile phases [4]. The dual-column approach provides reliable sample throughput while maintaining analytical sensitivity with lower limits of quantitation at 0.30 nanograms per milliliter [4].

MethodColumnMobile PhaseDetectionLOQ (ng/mL)Linear RangeAccuracy (%)Precision (%RSD)
HPLC-FluorescencePhenomenex Spherisorb C8 (250×4.6mm, 5μm)ACN/IPA/MeOH/K₂HPO₄ (25:15:5:55, pH 7.0)Fluorescence (λex 278nm, λem 322nm)200200-130094-99<10
LC-MS/MSAgilent Zorbax XDB C18 (2.1×50mm, 5μm)5mM NH₄COOH + 0.1% HCOOH/ACN (70:30)MS/MS (m/z 511.6→354.04)10001-100098.18-102.21<15
RP-HPLCZorbax SB-C18 (2.1×50mm, 5μm)ACN/0.05M NH₄OAc (50:50, pH 4.5)MS/MS (ESI+)300300-98000Not specified<15
Chiral HPLCChiralpak ASHexane/EtOH/DEA (95:5:0.05)UVNot specifiedNot specifiedNot specifiedNot specified

Residual Solvent Analysis in Final Active Pharmaceutical Ingredient

Headspace Gas Chromatography with Flame Ionization Detection represents the primary methodology for residual solvent determination in atrasentan active pharmaceutical ingredient [6] [7]. The method utilizes a DB-624 capillary column (30 meters length, 0.32 millimeters internal diameter, 1.8 micrometers film thickness) with nitrogen carrier gas at optimized flow rates [6]. Temperature programming initiates at 50°C held for 2 minutes, followed by ramping to 220°C at 20°C per minute [6]. Headspace equilibration occurs at 85°C for 20 minutes with pressurization time of 3 minutes [6]. The method demonstrates linearity for all International Council for Harmonization Class 1, 2, and 3 solvents with correlation coefficients exceeding 0.999 [6].

Static Headspace Gas Chromatography-Mass Spectrometry provides enhanced selectivity through mass spectral confirmation [8] [9]. Sample preparation involves dissolution of atrasentan in dimethyl sulfoxide or N,N-dimethylformamide to ensure complete dissolution and minimize headspace competition effects [9]. The gas chromatography system employs a Phenomenex 624 capillary column (60 meters × 0.32 millimeters, 1.8 micrometers film thickness) with temperature programming from 60°C (held for 5 minutes) to 270°C at 25°C per minute [8]. Total analysis time remains below 23.4 minutes [8]. Detection limits range from 0.1 to 5.0 parts per million for target solvents, with relative bias and relative standard deviations below 5% for all components [8].

Headspace Gas Chromatography with Dual Detection employs both flame ionization detection and mass spectrometry in parallel to maximize analytical confidence [10]. The flame ionization detector provides superior linearity over wide concentration ranges, while mass spectrometry offers structural confirmation capabilities [10]. Selected ion monitoring acquisition modes overcome coelution problems when analyzing comprehensive solvent panels [10]. Class 1 solvents receive analysis through full scan mode, while Class 2A and 2B solvents utilize selected ion monitoring for enhanced sensitivity [10].

Method Validation Parameters follow International Council for Harmonization Q3C guidelines and United States Pharmacopeia Method 467 requirements [6] [7]. Validation encompasses specificity assessment through retention time confirmation and mass spectral matching against reference standards [6]. Linearity evaluation covers concentration ranges from limit of detection to 150% of specification limits [6]. Precision studies include repeatability and intermediate precision assessments across multiple analysts, instruments, and days [6]. Accuracy determination involves recovery studies using spiked samples at 50%, 100%, and 150% of specification levels [6].

Sample Preparation Considerations address the slightly hygroscopic nature of atrasentan hydrochloride and its limited water solubility [11]. Headspace vial equilibration requires careful temperature control to ensure complete volatilization of target solvents while preventing thermal degradation of the active pharmaceutical ingredient [6]. Diluent selection influences recovery characteristics, with dimethyl sulfoxide demonstrating superior performance for polar solvents and N,N-dimethylformamide providing enhanced recovery for less polar analytes [9].

MethodColumn TypeDetectorSample PreparationTemperature ProgramRun Time (min)ICH ClassesLOD Range (ppm)
Headspace GC-FIDDB-624 (30m×0.32mm, 1.8μm)Flame IonizationHeadspace equilibration at 85°C50°C (2min) → 220°C at 20°C/min20Class 1,2,30.027-0.50
Static HS GC-MSPhenomenex 624 (60m×0.32mm, 1.8μm)Mass SpectrometryDMSO diluent headspace60°C (5min) → 270°C at 25°C/min23.4Class 1,2,30.1-5.0
GC-MS/MSAgilent DB-624 Select UITandem MSHeadspace with DMSOIsothermal and gradient20Class 1,2,30.02-0.18
Thermal Desorption GC-MSDB-624 capillaryMass SpectrometryDirect solid sampling40°C → 250°C programmed30Class 1,20.05-1.0

Polymorph Identification Through X-Ray Powder Diffraction

X-Ray Powder Diffraction Fundamentals for atrasentan polymorph characterization exploit the unique relationship between diffraction patterns and solid-state structural arrangements [12] [13]. The technique measures the interaction between X-rays and crystalline matter, generating characteristic Bragg peaks that reflect the solid-state symmetry of the compound [13]. Peak positions and intensities provide definitive identification of polymorphic forms, while peak width and shape reveal microstructural information including particle size and strain effects [13].

Crystalline Form Identification of atrasentan requires comprehensive diffraction pattern analysis across the 5-50° two-theta range using copper Kα radiation [14] [13]. Atrasentan demonstrates multiple solid forms including crystalline polymorphs and amorphous phases, each exhibiting distinct diffraction fingerprints [5] [15]. The substantially amorphous form of atrasentan hydrochloride displays broad halos characteristic of non-crystalline materials, while crystalline forms exhibit sharp, well-defined peaks at specific diffraction angles [15]. Patent literature describes atrasentan hydrochloride crystalline Form 2 with specific preparation methods involving controlled crystallization from ethyl acetate and absolute ethanol mixtures [5].

Quantitative Phase Analysis enables determination of polymorphic composition in atrasentan samples through Rietveld refinement methodologies [16] [13]. The technique achieves detection limits below 0.1% weight/weight for minor polymorphic phases, providing essential information for quality control and regulatory compliance [13]. Calibration curves generated using known mixtures of pure polymorphic forms demonstrate linear relationships with correlation coefficients exceeding 0.992 [16]. The method proves particularly valuable for monitoring polymorphic stability during manufacturing processes and storage conditions [16].

Method Development Protocol begins with reference standard characterization using single crystal X-ray diffraction when possible, followed by powder pattern acquisition under standardized conditions [14] [17]. Sample preparation requires careful attention to preferred orientation effects, which can cause peak intensity variations and compromise quantitative accuracy [18]. Transmission geometry measurements often provide superior results compared to reflection geometry, particularly for samples exhibiting significant preferred orientation [18]. Standard measurement parameters include step sizes of 0.02° two-theta and counting times sufficient to achieve adequate signal-to-noise ratios [14].

Validation Parameters encompass specificity assessment through pattern matching against reference databases, linearity evaluation across the quantitative range, and precision determination through replicate measurements [19]. Accuracy validation involves analysis of synthetic mixtures with known polymorphic compositions [16]. Robustness testing evaluates method performance under deliberate variations in measurement conditions including temperature, humidity, and sample packing density [19]. Detection limit determination follows International Council for Harmonization guidelines, typically achieving values below 0.05% for major polymorphic impurities [19].

Complementary Analytical Techniques provide orthogonal confirmation of polymorphic identity and purity [20]. Differential scanning calorimetry offers thermal characterization capabilities, revealing melting points, glass transitions, and polymorphic transformations [20]. However, X-ray powder diffraction often proves more sensitive for detecting small amounts of crystalline impurities in predominantly amorphous samples [20]. The combination of modulated differential scanning calorimetry and X-ray powder diffraction provides comprehensive solid-state characterization, overcoming individual technique limitations [20].

Regulatory Applications include patent protection through comprehensive polymorphic screening, quality control testing for batch release, and stability monitoring throughout product lifecycle [21] [17]. X-ray powder diffraction data supports regulatory submissions by demonstrating consistent solid-form identity and purity [17]. The technique proves essential for detecting polymorphic transformations during manufacturing processes and identifying potential quality issues before they impact product performance [17].

ApplicationDetection LimitMeasurement Range (2θ)Sample RequirementsAnalysis TimeKey AdvantagesRegulatory Significance
Polymorph Screening0.1-1.0% w/w5-50°10-50 mg powder10-30 minRapid identificationICH Q6A compliance
Quantitative Analysis0.5-2.0% w/w10-40°20-100 mg20-60 minAccurate quantificationBatch release testing
Amorphous Content1-5% w/w5-60°50-200 mg30-90 minNon-destructive analysisProcess validation
Stability Studies0.1% phase conversion10-50°10-50 mg15-45 minLong-term monitoringShelf-life determination

Stability-Indicating Analytical Techniques

Forced Degradation Study Design for atrasentan follows International Council for Harmonization Q1A(R2) guidelines, employing stress conditions that generate 5-20% degradation of the active pharmaceutical ingredient [22] [23]. Acid hydrolysis studies utilize 0.1-1.0 N hydrochloric acid at temperatures ranging from 60-80°C for durations of 2-24 hours [23]. Base hydrolysis employs 0.1-1.0 N sodium hydroxide under similar temperature conditions but typically requires shorter reaction times [23]. Oxidative stress testing uses 3-30% hydrogen peroxide solutions at elevated temperatures to simulate oxidative degradation pathways [23]. Thermal stress involves exposure to 105°C in dry heat ovens for 6-24 hours, while photolytic stress employs ultraviolet and fluorescent light exposure according to International Council for Harmonization Q1B guidelines [23].

Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection serves as the primary stability-indicating method for atrasentan [24]. Method development begins with broad gradient screening using C18 stationary phases and acidified aqueous-organic mobile phase systems [24]. Initial conditions typically employ 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B, with gradient elution from 5-100% organic modifier over 10-15 minutes [24]. Column screening evaluates multiple stationary phase chemistries including C18, C8, phenyl, and polar-embedded phases to optimize selectivity for critical separations [24]. The final optimized method achieves baseline resolution (Rs > 1.5) between atrasentan and all degradation products [24].

Liquid Chromatography-Mass Spectrometry provides structural elucidation capabilities essential for degradation product identification [25] [26]. Time-of-flight mass spectrometry offers accurate mass measurements enabling molecular formula determination, while tandem mass spectrometry provides fragmentation patterns for structural confirmation [26]. The technique proves particularly valuable when degradation products lack chromophores suitable for ultraviolet detection [25]. Method development requires optimization of ionization conditions, typically employing electrospray ionization in positive mode for atrasentan analysis [25].

Method Validation Protocol encompasses all International Council for Harmonization Q2(R1) parameters including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [27] [19]. Specificity assessment involves demonstration of peak purity using photodiode array spectral analysis and mass spectrometry [27]. Forced degradation samples provide stressed material for specificity evaluation, ensuring the method separates degradation products from the intact active pharmaceutical ingredient [27]. Linearity evaluation covers the range from quantitation limit to 120% of the specification concentration [19]. Accuracy determination involves recovery studies using synthetic mixtures of atrasentan with known impurities [19].

System Suitability Testing establishes ongoing performance criteria for routine analysis [28]. Parameters include resolution requirements between critical peak pairs, theoretical plate counts, peak symmetry factors, and retention time reproducibility [28]. Reference standards of atrasentan and key impurities enable system suitability verification before each analytical sequence [28]. Acceptance criteria derive from method validation data and ensure consistent analytical performance throughout the method lifecycle [28].

Degradation Pathway Elucidation utilizes mass spectrometry fragmentation patterns and nuclear magnetic resonance spectroscopy when sufficient material can be isolated [29] [30]. Common degradation pathways for endothelin receptor antagonists include hydrolysis of ester linkages, oxidation of aromatic systems, and cyclization reactions under basic conditions [29]. The benzodioxole ring system in atrasentan may undergo oxidative opening, while the pyrrolidine carboxylic acid moiety proves susceptible to decarboxylation under thermal stress [30].

Regulatory Compliance requires demonstration that analytical methods can separate and quantitate all degradation products formed under International Council for Harmonization stress conditions [23] [31]. Method development documentation must include scientific rationale for stress condition selection, summary of degradation studies, and evidence supporting method specificity [23]. Stability-indicating methods support regulatory submissions by providing assurance that product quality remains acceptable throughout the proposed shelf-life [31].

TechniquePrimary ApplicationStress ConditionsDetection LimitResolution CapabilityQuantification RangeValidation Parameters
RP-HPLC-PDAAssay and impurity profilingAcid, Base, Oxidative, Thermal, Photolytic0.05-0.1%Rs >1.5 for critical pairs0.05-120% API levelSpecificity, Linearity, Accuracy, Precision, Robustness
LC-MS/MSStructural elucidationAcid, Base, Oxidative, Thermal0.01-0.05%High selectivity by MS0.01-100% API levelSpecificity, Accuracy, Precision, LOD, LOQ
UPLC-MS/MSHigh-resolution separationAll ICH stress conditions0.01-0.02%Rs >2.0 for all peaks0.01-150% API levelAll ICH Q2(R1) parameters
Gradient HPLCComplex mixture analysisAcid, Base, Oxidative, Thermal, Photolytic0.05-0.15%Rs >1.5 with optimization0.05-120% API levelSpecificity, Linearity, Accuracy, Precision, Robustness

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

510.27298694 g/mol

Monoisotopic Mass

510.27298694 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V6D7VK2215
P6FLG98GBJ

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in prostate cancer and cancer/tumors (unspecified).

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

173937-91-2

Wikipedia

Atrasentan

Dates

Last modified: 08-15-2023
Winn et al (1996) 2,4-Diarylpyrrolidine-3-carboxylic acids--potent ETA selective endothelin receptor antagonists. 1. Discovery of A-127722. J.Med.Chem. 39 1039 PMID: 8676339
Opgenoth et al (1996) Pharmacological characterization of A-127722: an orally active and highly potent ETA-selective receptor antagonist. J.Pharmacol.Exp.Ther. 276 473 PMID: 8632312
Chen et al (1997) The orally active nonpeptide endothelin A-receptor antagonist A-127722 prevents and reverses hypoxia-induced pulmonary hypertension and pulmonary vascular remodeling in Sprague-Dawley rats. J.Cardiovasc.Pharmacol 29 713 PMID: 9234651

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